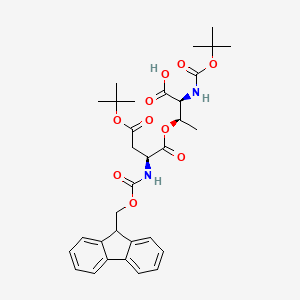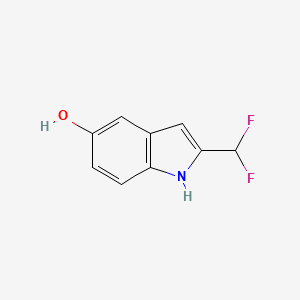
6-(Bromomethyl)-1,3-difluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1,3-difluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to the naphthalene ring. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-difluoronaphthalene typically involves the bromination of 1,3-difluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-1,3-difluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
6-(Bromomethyl)-1,3-difluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1,3-difluoronaphthalene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Bromomethyl)-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
- 2,3-Bis(bromomethyl)quinoxaline
- γ-Halo-α,β-unsaturated ketones
Uniqueness
6-(Bromomethyl)-1,3-difluoronaphthalene is unique due to the presence of both bromomethyl and difluoro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H7BrF2 |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
6-(bromomethyl)-1,3-difluoronaphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-6-7-1-2-10-8(3-7)4-9(13)5-11(10)14/h1-5H,6H2 |
Clé InChI |
XTEPYKPMJWFZDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1CBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)

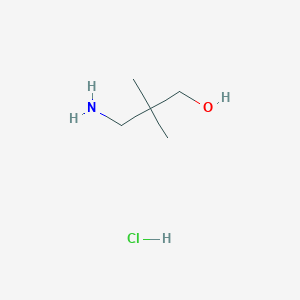
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)


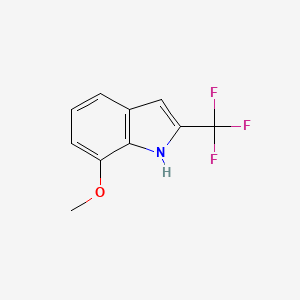
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
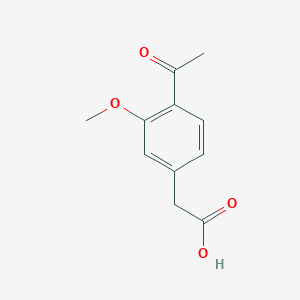
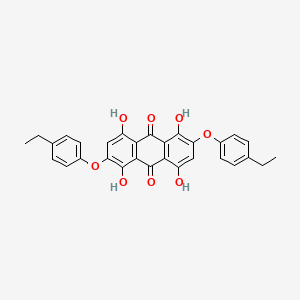
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
